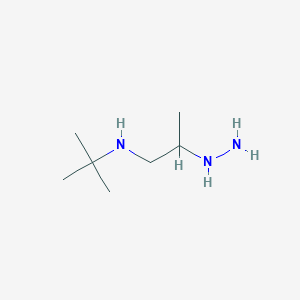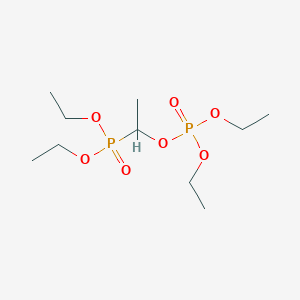
1-Ethyl-2,3,4-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C11H16O3 It is a derivative of trimethoxybenzene, where an ethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form 1,2,3-trimethoxybenzene, which can then be further ethylated to produce this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the methylation and ethylation reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Scientific Research Applications
1-Ethyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism by which 1-ethyl-2,3,4-trimethoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or anticancer activities. The compound can modulate signaling pathways and affect cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,2,3-Trimethoxybenzene: Similar in structure but lacks the ethyl group.
1,2,4-Trimethoxybenzene: Differently substituted, with methoxy groups at positions 1, 2, and 4.
1,3,5-Trimethoxybenzene: Another isomer with methoxy groups at positions 1, 3, and 5.
Uniqueness: 1-Ethyl-2,3,4-trimethoxybenzene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
50564-22-2 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-ethyl-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C11H16O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h6-7H,5H2,1-4H3 |
InChI Key |
IOKYJOMQPTVYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
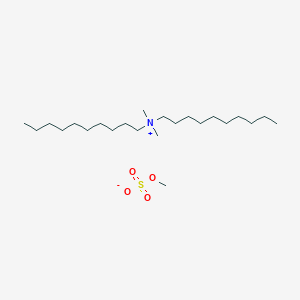

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
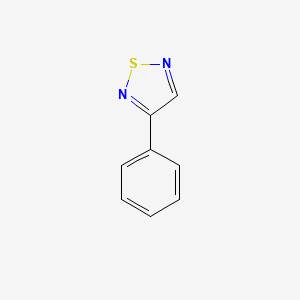
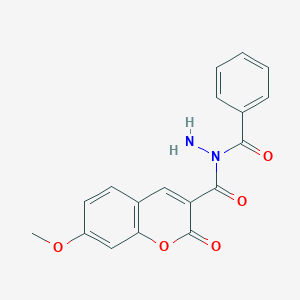
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
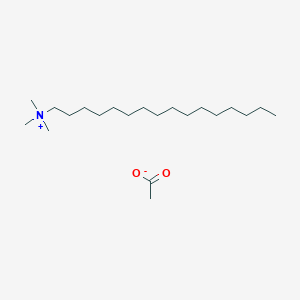
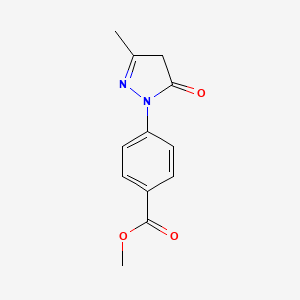
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
